6-chloro-8-fluoroquinazolin-4(3H)-one
Description
Significance of the Quinazolinone Scaffold in Heterocyclic Medicinal Chemistry
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets and exhibit a broad spectrum of pharmacological activities. nih.govnih.gov Its structural versatility allows for modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net
Quinazolinone derivatives have demonstrated a remarkable range of therapeutic potentials, including:
Anticancer Activity: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases. mdpi.comnih.gov
Antimicrobial Effects: The scaffold is integral to compounds developed to combat bacterial and fungal infections, with some showing potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Anti-inflammatory Properties: Certain quinazolinone-based molecules have shown significant anti-inflammatory effects. mdpi.com
Antiviral and Anticonvulsant Activities: The therapeutic reach of these compounds extends to antiviral (including anti-HIV) and central nervous system applications like anticonvulsants. mdpi.comnih.gov
The stability of the quinazolinone ring system to metabolic processes like oxidation and hydrolysis further enhances its appeal as a foundational structure in drug design. ctppc.org The ease of synthesis and the potential for creating large libraries of derivatives have made it a focal point for academic and industrial research aimed at discovering novel drug candidates.
The Strategic Role of Halogenation in Modulating Quinazolinone Derivatives' Molecular Properties and Biological Activity
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. When applied to the quinazolinone scaffold, halogenation can profoundly influence its molecular characteristics and biological efficacy. nih.gov
The introduction of halogens can modulate several key parameters:
Potency and Selectivity: Halogens can alter the electronic distribution of the molecule, leading to stronger interactions with the target receptor or enzyme, thereby increasing potency. mdpi.com The specific position and nature of the halogen can also improve selectivity for the desired biological target.
Lipophilicity and Permeability: Halogens, particularly fluorine and chlorine, can increase the lipophilicity of a compound. researchgate.netnih.gov This property is crucial for its ability to cross cell membranes and reach intracellular targets.
Metabolic Stability: The carbon-halogen bond, especially the carbon-fluorine bond, is very strong. nih.gov Introducing a halogen at a metabolically vulnerable site can block enzymatic degradation, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. nih.govselvita.com
Bioavailability: By improving metabolic stability and membrane permeability, halogenation can lead to enhanced oral bioavailability, a desirable characteristic for many drugs. researchgate.net
Structure-activity relationship (SAR) studies have frequently shown that the placement of halogens on the benzene ring of the quinazolinone core, particularly at positions 6 and 8, is critical for enhancing biological activity. nih.govresearchgate.net For instance, 6,8-diiodo and 6,8-dibromo analogs have demonstrated potent antimicrobial and anticancer effects. nih.govnih.gov
Research Context of 6-Chloro-8-fluoroquinazolin-4(3H)-one
The specific compound 6-chloro-8-fluoroquinazolin-4(3H)-one emerges from the systematic exploration of di-halogenated quinazolinones. It represents a targeted design that combines the distinct properties of two different halogens at strategic positions.
The study of 6-chloro-8-fluoroquinazolin-4(3H)-one is situated within the broader field of polysubstituted quinazolinones. Research has progressed from simple, unsubstituted scaffolds to more complex, functionalized derivatives to optimize therapeutic outcomes. The synthesis of di-halogenated quinazolinones, such as 6,8-dichloro or 6,8-dibromo derivatives, has been a significant area of focus, often yielding compounds with superior activity compared to their mono-halogenated or non-halogenated counterparts. nih.govevitachem.com
The compound 6-chloro-8-fluoroquinazolin-4(3H)-one is a "hetero-dihalogenated" analog, meaning it incorporates two different halogens. This positions it as a subject of more refined SAR studies, where chemists aim to understand the synergistic or complementary effects of combining different halogens on the same scaffold. It serves as a valuable chemical intermediate for synthesizing more complex derivatives, allowing for further functionalization to explore interactions with specific biological targets. evitachem.com
The specific choice of a chloro group at the 6-position and a fluoro group at the 8-position is based on established principles of medicinal chemistry and bioisosterism. researchgate.netpsychoactif.org The rationale for this particular substitution pattern is multifaceted, aiming to create a molecule with an optimal balance of electronic, steric, and pharmacokinetic properties.
Properties of Fluorine (at C-8):
High Electronegativity: Fluorine is the most electronegative element, and its presence can significantly alter the acidity (pKa) of nearby functional groups, potentially improving binding interactions with biological targets. scispace.com
Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic breakdown and increasing its half-life. nih.gov
Modulation of Conformation: Due to its small size and unique electronic properties, fluorine can influence the preferred conformation of the molecule, locking it into a shape that is more favorable for receptor binding. psychoactif.org
Enhanced Permeability: Fluorine substitution can enhance lipophilicity, which aids in the passive diffusion of the molecule across biological membranes. researchgate.net
Properties of Chlorine (at C-6):
Lipophilicity and Size: Chlorine provides a substantial increase in lipophilicity and has a larger atomic radius than fluorine. This combination can facilitate hydrophobic interactions within a receptor's binding pocket.
Electronic Effects: As an electron-withdrawing group, chlorine influences the electronic landscape of the aromatic ring, which can be crucial for activity. Studies on EGFR inhibitors, for example, have shown that small lipophilic substituents like chloro groups can increase antiproliferative activity. mdpi.com
The combination of chlorine at position 6 and fluorine at position 8 is a deliberate strategy to harness the distinct advantages of each halogen. The research focus on this pattern is driven by the hypothesis that this specific arrangement can lead to a compound with superior potency, selectivity, and improved drug-like properties compared to non-halogenated or other di-halogenated analogs.
Properties
IUPAC Name |
6-chloro-8-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIIQWJWFZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187805-51-2 | |
| Record name | 6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloro 8 Fluoroquinazolin 4 3h One and Its Derivatives
Foundational Synthetic Routes to the Quinazolin-4(3H)-one Core
The quinazolin-4(3H)-one skeleton is assembled through various cyclization strategies, most of which utilize readily available ortho-substituted benzene (B151609) rings as precursors.
The formation of the quinazolinone ring system is predominantly achieved through reactions that construct the pyrimidine (B1678525) portion of the fused heterocycle. A common and effective method involves the condensation of an ortho-amino-substituted benzamide (B126) with an aldehyde, followed by an oxidation step. researchgate.net
Mechanistically, this process typically begins with the formation of an imine between the aldehyde and the primary amino group of the 2-aminobenzamide. This is followed by an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon, leading to the formation of a dihydroquinazolinone intermediate. Subsequent oxidation, often facilitated by an oxidizing agent or aerobic conditions, yields the aromatic quinazolin-4(3H)-one. researchgate.net Alternative methods employ different carbon sources, such as formic acid or orthoesters, which react with the aminobenzoic acid derivative to form the ring. bio-conferences.orgresearchgate.net
Another significant strategy is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. frontiersin.org This classic method, while effective, often requires high temperatures. Modern variations have been developed to proceed under milder conditions.
Visible light-induced condensation cyclization has emerged as a green and efficient alternative. This method uses a photocatalyst, such as fluorescein, to facilitate the reaction between 2-aminobenzamides and aldehydes under mild conditions, often yielding excellent results without the need for metal catalysts. nih.govrsc.org
Table 1: Comparison of Selected Foundational Cyclization Strategies
| Method | Key Reactants | Typical Conditions | Mechanistic Feature |
|---|---|---|---|
| Aldehyde Condensation | 2-Aminobenzamide, Aldehyde | Base or acid catalysis, followed by oxidation | Imine formation, intramolecular cyclization, oxidation researchgate.net |
| Niementowski Reaction | Anthranilic Acid, Amide | High temperature (130-200 °C) | Thermal condensation and cyclodehydration frontiersin.org |
| Orthoester Condensation | 2-Aminobenzoic Acid, Orthoester | Microwave irradiation or thermal | Formation of an intermediate that cyclizes with an amine source researchgate.net |
| Photocatalytic Cyclization | 2-Aminobenzamide, Aldehyde | Visible light, photocatalyst (e.g., fluorescein), oxidant | Light-induced radical pathway for condensation and cyclization nih.govrsc.org |
Ortho-aminobenzoic acid, commonly known as anthranilic acid, and its derivatives are the most pivotal precursors for quinazolin-4(3H)-one synthesis. researchgate.net The presence of the carboxylic acid and amino groups in a 1,2-relationship provides the necessary functionality for building the fused pyrimidine ring.
One widely employed pathway involves the initial acylation of the amino group of anthranilic acid. The resulting N-acylanthranilic acid is then cyclized, often by heating with acetic anhydride (B1165640), to form a benzoxazinone (B8607429) intermediate. nih.gov This stable intermediate can be isolated and subsequently reacted with ammonia (B1221849) or a primary amine to furnish the desired N3-unsubstituted or N3-substituted quinazolin-4(3H)-one, respectively. nih.gov This modular approach allows for the introduction of various substituents at the 3-position of the quinazolinone ring.
Direct condensation of anthranilic acid with formamide (B127407) is another straightforward method to produce the parent quinazolin-4(3H)-one. bio-conferences.orgresearchgate.net For substituted analogues like 6-chloro-8-fluoroquinazolin-4(3H)-one, the corresponding substituted anthranilic acid (i.e., 2-amino-5-chloro-3-fluorobenzoic acid) serves as the starting material.
Targeted Synthesis of 6-Chloro-8-fluoroquinazolin-4(3H)-one
The specific synthesis of 6-chloro-8-fluoroquinazolin-4(3H)-one requires precise control over the introduction of the halogen atoms, which is typically achieved by starting with a pre-halogenated precursor.
The most direct synthetic route to 6-chloro-8-fluoroquinazolin-4(3H)-one involves the reaction of 2-amino-5-chloro-3-fluorobenzoic acid with a suitable one-carbon synthon. A common and effective method is heating the substituted anthranilic acid with an excess of formamide. The formamide serves as both the reagent to provide the C2 carbon of the quinazolinone ring and as the reaction solvent.
The reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclodehydration at elevated temperatures (typically 120-150 °C) to yield the final product. bio-conferences.orgresearchgate.net Optimization of this reaction involves controlling the temperature and reaction time to maximize the yield and minimize the formation of byproducts. Insufficient heating may lead to incomplete cyclization, while excessive temperatures could cause decomposition.
An alternative pathway mirrors the two-step process described earlier:
Acylation and Cyclization: 2-amino-5-chloro-3-fluorobenzoic acid is reacted with an acylating agent (e.g., acetyl chloride) followed by cyclodehydration with acetic anhydride to form the corresponding 6-chloro-8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
Amination: The resulting benzoxazinone intermediate is then heated with an ammonia source, such as ammonium (B1175870) acetate, to replace the ring oxygen with nitrogen, affording 6-chloro-8-fluoroquinazolin-4(3H)-one.
The synthesis of specifically halogenated quinazolinones is critically dependent on the availability of the corresponding halogenated precursors. The key starting material, 2-amino-5-chloro-3-fluorobenzoic acid, is itself synthesized through a multi-step process. This typically involves electrophilic aromatic substitution reactions on a simpler benzene derivative. For instance, a fluorinated aniline (B41778) or benzoic acid could undergo regioselective chlorination and subsequent functional group manipulations (e.g., nitration, reduction, oxidation) to install the amino and carboxylic acid groups at the correct positions relative to the fluorine and chlorine atoms. The precise sequence of these derivatization steps is crucial for achieving the desired substitution pattern.
Advanced Strategies for Derivatization and Functionalization
Once the 6-chloro-8-fluoroquinazolin-4(3H)-one core is synthesized, it can serve as a versatile platform for further molecular elaboration. The presence of the halogen atoms, particularly the chlorine at the 6-position, provides a handle for transition metal-catalyzed cross-coupling reactions. mdpi.com
Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (amination) can be employed to introduce a wide variety of carbon- and heteroatom-based substituents at the C6 position. mdpi.com These reactions significantly expand the chemical diversity of derivatives that can be accessed from the parent halogenated scaffold.
Furthermore, modern synthetic methods focusing on direct C-H functionalization offer powerful tools for modifying the quinazolinone core. bohrium.comrsc.org These reactions, often catalyzed by transition metals like palladium or rhodium, can selectively activate and replace C-H bonds on the aromatic ring with new functional groups, allowing for derivatization at positions not occupied by halogens without the need for pre-functionalized substrates. researchgate.net
Table 2: Potential Derivatization Reactions for 6-Chloro-8-fluoroquinazolin-4(3H)-one
| Reaction Type | Target Site | Reagent Class | Catalyst System (Example) | Resulting Modification |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C6-Cl | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / Base | Introduction of an aryl or heteroaryl group mdpi.com |
| Sonogashira Coupling | C6-Cl | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI / Base | Introduction of an alkynyl group mdpi.com |
| Buchwald-Hartwig Amination | C6-Cl | Amines | Pd₂(dba)₃ / Ligand / Base | Introduction of an amino group mdpi.com |
| C-H Arylation | Aromatic C-H | Aryl halides | Pd(OAc)₂ / Ligand | Direct introduction of an aryl group at a C-H bond bohrium.comrsc.org |
Stereoselective and Regioselective Functionalization at Nitrogen and Carbon Positions (e.g., N-3, C-2, C-4)
The functionalization of the quinazolinone core at specific positions is crucial for modulating its pharmacological profile. Research has focused on achieving high stereoselectivity and regioselectivity at the N-3, C-2, and C-4 positions.
N-3 Position: The nitrogen at position 3 is a common site for introducing diversity. Regioselective N-alkylation can be influenced by the choice of base and solvent. beilstein-journals.org For instance, the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) often favors N-1 alkylation in related indazole systems, a principle that can be extrapolated to the N-3 position of quinazolinones. beilstein-journals.org Peptide-catalyzed atroposelective bromination has been employed for the synthesis of enantiomerically enriched 3-arylquinazolin-4(3H)-ones, highlighting a sophisticated strategy for stereocontrol. nih.gov This method allows for the creation of axially chiral quinazolinones with high enantiomeric ratios. nih.gov
C-2 and C-4 Positions: The C-4 position of 2,4-dichloroquinazoline (B46505) precursors is known to be highly electrophilic, allowing for regioselective nucleophilic aromatic substitution (SNAr) with various amines to furnish 4-aminoquinazolines. This selectivity is well-documented and forms the basis for the synthesis of a wide array of bioactive molecules. nih.gov Functionalization at the C-2 position can be achieved through transition metal-catalyzed cross-coupling reactions, often after protecting or reacting the more reactive C-4 position. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct arylation of the C-2 position of N-substituted quinazolinones. acs.orgbohrium.com
| Position | Functionalization Method | Key Features |
| N-3 | Alkylation | Regioselectivity is dependent on base and solvent choice. |
| N-3 | Peptide-catalyzed atroposelective bromination | Enables synthesis of axially chiral 3-arylquinazolinones with high enantioselectivity. nih.gov |
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Highly regioselective for the C-4 position in dihalo-precursors. nih.gov |
| C-2 | Transition Metal-Catalyzed Cross-Coupling | Allows for the introduction of various substituents. |
| C-2 | Palladium-Catalyzed C-H Activation | Direct functionalization of the C-2 position. acs.org |
Transition Metal-Catalyzed Coupling Reactions in Quinazolinone Assembly
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and quinazolinones are no exception. Palladium, copper, and other transition metals are instrumental in both the construction of the quinazolinone core and its subsequent functionalization.
Palladium-catalyzed reactions, such as C-H activation and cross-coupling, are particularly prominent. acs.orgbohrium.comnih.gov These methods allow for the direct formation of C-C, C-N, and C-O bonds at various positions of the quinazolinone scaffold, offering a versatile approach to a diverse range of derivatives. bohrium.comrsc.orgresearchgate.net For instance, the quinazolinone moiety itself can act as an inherent directing group in palladium-catalyzed regioselective mono-arylation of aromatic rings via C-H bond activation. acs.org The development of magnetically recoverable palladium nanocatalysts has further enhanced the sustainability of these processes. frontiersin.orgbohrium.com
Copper-catalyzed reactions have also been employed, for example, in the synthesis of 2-substituted quinazolinones. These reactions often proceed under mild conditions and offer an alternative to palladium-based methods. The use of transition metal catalysis has significantly broadened the scope of accessible quinazolinone derivatives. organic-chemistry.orgmdpi.com
| Catalyst System | Reaction Type | Application in Quinazolinone Synthesis |
| Palladium | C-H Activation/Arylation | Direct functionalization at the C-2 position. acs.orgbohrium.com |
| Palladium | Cross-Coupling | Formation of C-C, C-N, and C-O bonds. nih.gov |
| Copper | Cyclization/Coupling | Assembly of the quinazolinone core and C-2 substitution. organic-chemistry.org |
| Magnetic Nanocatalysts (Pd) | Multi-component Reactions | Sustainable synthesis with catalyst recyclability. frontiersin.orgbohrium.com |
Multi-Component Reactions and One-Pot Protocols for Efficiency and Yield
Multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. These strategies are well-suited for the construction of the quinazolinone framework.
A common and efficient one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of an anthranilic acid derivative, an amine, and an orthoester. rsc.org This approach, often facilitated by microwave irradiation, can provide excellent yields in a short reaction time. researchgate.net Catalyst-free and solvent-free conditions have also been developed for these MCRs, further enhancing their green credentials. rsc.org The use of promoters like imidazole (B134444) hydrochloride can facilitate the synthesis of 2,3-disubstituted-4(3H)-quinazolinoones from o-aminobenzoic acid and DMF derivatives in a one-pot fashion. benthamdirect.com
These methods allow for the rapid assembly of complex quinazolinone structures from simple and readily available starting materials, making them highly attractive for the generation of compound libraries for drug discovery.
| Reaction Type | Starting Materials | Conditions | Advantages |
| Three-Component Reaction | Isatoic Anhydride, Amine, Orthoester | Microwave irradiation, solvent-free | High yields, short reaction times, operational simplicity. rsc.org |
| Three-Component Reaction | Anthranilic Acid, Amine, Orthoester | Microwave, catalyst | Rapid and efficient synthesis. researchgate.net |
| One-Pot Synthesis | o-Aminobenzoic Acid, DMF Derivatives | Imidazole hydrochloride promoter | Metal-free and oxidant-free conditions. benthamdirect.com |
Green Chemistry Principles and Sustainable Approaches in Quinazolinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates. For quinazolinone synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of green solvents like glycerol (B35011) has been explored for the synthesis of quinazolinones, offering a non-toxic and biodegradable reaction medium. researchgate.net Water is another green solvent that has been successfully employed in the synthesis of quinazolinone derivatives, often in conjunction with catalysts like recyclable heteropoly acids. researchgate.netsemanticscholar.org
The development of recyclable catalysts, such as magnetic nanoparticle-supported palladium, is a significant step towards sustainable quinazolinone synthesis. frontiersin.orgbohrium.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. bohrium.com Furthermore, solvent-free and catalyst-free one-pot syntheses, often assisted by microwave irradiation, represent a highly efficient and environmentally friendly approach. rsc.org
| Green Chemistry Approach | Specific Example | Benefits |
| Green Solvents | Glycerol, Water | Reduced environmental impact, biodegradability. researchgate.netresearchgate.net |
| Recyclable Catalysts | Magnetic Nanoparticle-Supported Palladium, Heteropoly Acids | Catalyst can be reused, reducing waste and cost. frontiersin.orgbohrium.comsemanticscholar.org |
| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, often leading to higher yields. rsc.orgresearchgate.net |
| Atom Economy | Multi-Component and One-Pot Reactions | Maximizes the incorporation of starting materials into the final product. rsc.orgbenthamdirect.com |
Structure Activity Relationship Sar Studies of 6 Chloro 8 Fluoroquinazolin 4 3h One Derivatives
Deconstruction of Halogen Substituent Influence on Biological Activity Profiles
Halogen atoms, owing to their unique electronic and steric properties, play a crucial role in medicinal chemistry for optimizing lead compounds. In the context of the quinazolinone scaffold, the presence and positioning of halogens on the fused benzene (B151609) ring are critical determinants of biological efficacy. nih.govscispace.com
The specific placement of a chlorine atom at the C-6 position and a fluorine atom at the C-8 position of the quinazolinone ring has been shown to be a favorable substitution pattern for various biological activities. nih.govnih.gov Research has consistently demonstrated that the presence of halogens at these positions can enhance the therapeutic potential of the derivatives. nih.gov For instance, studies on arylfluoroquinolones revealed that derivatives featuring fluorine atoms at both the C-6 and C-8 positions possess excellent in vitro potency and in vivo efficacy as antibacterial agents. nih.gov
In a study evaluating quinazolin-4(3H)-one esters and hydrazides for cytotoxicity, compounds bearing 6,8-di-fluoro substitutions exhibited increased cytotoxic effects, highlighting the positive contribution of halogenation at these specific sites. tandfonline.com The introduction of polar groups, such as halogens, at the 6- or 8-position can also increase water solubility and bioavailability, which are crucial pharmacokinetic properties. mdpi.com The strategic placement of chlorine at C-6, in particular, has been noted in other heterocyclic frameworks to enhance affinity for specific biological targets. mdpi.comnih.gov The combined electronic effects of the electron-withdrawing chlorine at C-6 and the highly electronegative fluorine at C-8 create a unique electronic environment on the benzene ring portion of the quinazolinone, which can significantly influence its interaction with target proteins. The position of these halogen substituents has a significant effect on the bioactivity and selectivity of the resulting compounds. nih.gov
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| C-6 and C-8 | Halogens | Can improve antimicrobial and other biological activities. | nih.gov |
| C-6 and C-8 | Di-Fluoro | Increased cytotoxicity in certain quinazolinone series. | tandfonline.com |
| C-6 and C-8 | Di-Fluoro | Leads to potent antibacterial agents in the quinolone class. | nih.gov |
| C-6 or C-8 | Polar Groups (e.g., Halogens) | May increase water solubility and bioavailability. | mdpi.com |
| C-6 | Chlorine | Enhances receptor affinity in certain heterocyclic scaffolds. | mdpi.com |
The influence of halogen substituents on drug-protein interactions is multifaceted, involving electronic, steric, and hydrophobic effects. researchgate.net The chlorine at C-6 and fluorine at C-8 contribute distinct properties that modulate the molecule's ability to bind to its target.
Electronic Effects: Both chlorine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring. This electronic perturbation can influence the acidity of N-H protons and the basicity of nitrogen atoms in the pyrimidine (B1678525) ring, affecting hydrogen bonding capabilities. nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the target molecule. nih.gov The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov While fluorine is a poor halogen bond donor, the larger and more polarizable chlorine atom at C-6 can form effective halogen bonds, contributing to binding affinity. The high electronegativity of fluorine at C-8, however, strongly influences the local electronic environment.
Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, is another critical factor. nih.govresearchgate.net The size of the halogen atom influences how the molecule fits into a binding pocket. Fluorine is relatively small (atomic radius ~0.64 Å), often considered a bioisostere of a hydrogen atom, and its introduction may cause minimal steric perturbation. Chlorine is significantly larger (atomic radius ~0.99 Å), and its presence at the C-6 position can provide a better fit in some binding sites or, conversely, create steric clashes in others. researchgate.net This steric bulk can enforce a specific conformation of the molecule that is favorable for binding. Studies on the interaction of halogenated quinazolinones with proteins like human serum albumin (HSA) have shown that substitution with halogen atoms can increase binding interactions, partly through hydrophobic and steric effects. researchgate.netmdpi.com
| Property | Fluorine (F) | Chlorine (Cl) | Reference |
|---|---|---|---|
| Atomic Number | 9 | 17 | researchgate.net |
| Electronegativity (Pauling Scale) | 4.0 | 3.0 | researchgate.net |
| Atomic Radius (Å) | 0.64 | 0.99 | researchgate.net |
| Hydrophobic Parameter (π) | 0.14 | 0.71 | researchgate.net |
Comprehensive Analysis of Substitutions at Other Positions (C-2, N-3, C-4)
The C-2 position of the quinazolinone ring is a key site for modification, and the nature of the substituent at this position profoundly impacts the molecule's biological profile. nih.gov Studies have shown that introducing various groups, such as methyl, amine, or thiol groups, at C-2 is essential for activities like antimicrobial effects. nih.gov In some series, a phenyl ring at the C-2 position was found to be a vital requirement for potent enzyme inhibition, playing a role in forming hydrogen bonds with the target enzyme. nih.gov
The N-3 position of the quinazolinone ring offers another strategic point for chemical modification that significantly influences ligand-target binding. nih.gov The introduction of various substituents, from simple alkyl chains to complex heterocyclic rings, can dramatically alter the pharmacological profile. The presence of a substituted aromatic ring at the N-3 position is often considered crucial for antimicrobial activities. nih.gov
The C-4 carbonyl (keto) group is a defining feature of the quinazolin-4(3H)-one scaffold and is fundamentally important for its biological activity. This group frequently acts as a hydrogen bond acceptor, anchoring the ligand within the active site of a biological target. researchgate.net The importance of this keto group is underscored by the observation that its modification or removal can lead to a significant loss of activity.
The C-4 keto group exists in a tautomeric equilibrium with its enol form, 4-hydroxyquinazoline. This phenomenon, known as lactam-lactim tautomerism, can have a profound impact on the molecule's properties and biological function. nih.gov The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. nih.govnih.gov The lactam (keto) form is generally predominant, but the lactim (enol) form can also be present. This tautomerism is critical because it can alter the molecule's shape, hydrogen bonding pattern, and electronic properties. frontiersin.orgchemrxiv.org For instance, the conversion of a hydrogen bond acceptor (the keto group) into a hydrogen bond donor (the enol hydroxyl group) can completely change the binding mode to a target protein. frontiersin.org In some cases, the loss of biological activity in certain quinazolinone derivatives has been attributed to tautomerization to the aromatic enol form, suggesting that the keto group is the active conformation for specific targets. researchgate.net
Design and Evaluation of Scaffold Modifications and Molecular Hybridization Strategies for Enhanced Bioactivity
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Researchers have extensively explored scaffold modifications and molecular hybridization to enhance the biological activity of derivatives related to 6-chloro-8-fluoroquinazolin-4(3H)-one. These strategies involve altering the core quinazolinone structure or conjugating it with other known bioactive pharmacophores to create hybrid molecules with improved potency, selectivity, and pharmacological profiles.
Scaffold Modifications
Modifications to the fundamental quinazolinone ring, particularly at the 6 and 8 positions, have been shown to significantly influence bioactivity. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents, especially halogens, are critical determinants of the compound's efficacy.
For instance, studies on analogous 6,8-dihalogenated quinazolinone derivatives have provided valuable insights. The synthesis and evaluation of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents demonstrated that these modifications can lead to potent cytotoxic effects. nih.gov Several compounds from this series exhibited powerful activity against the human breast carcinoma cell line (MCF-7), with IC50 values significantly lower than the reference drug, doxorubicin. nih.gov This suggests that substantial halogen atoms at both the 6 and 8 positions can be a key feature for potent anticancer activity.
Similarly, research into antifungal agents based on the quinazolinone scaffold highlighted the impact of chlorine substitutions. In a series of novel quinazolinone-pyrazole carbamide derivatives, the position and number of chlorine atoms directly affected antifungal activity. nih.gov The derivative N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 6a₁₆ ) showed excellent antifungal activity against Rhizoctonia solani, superior to the commercial fungicide fluconazole. nih.gov This finding underscores that a dichloro substitution pattern at positions 6 and 8 can be highly effective for creating potent antifungal compounds. nih.gov
Interactive Table 1: Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cell Line (Note: Data is illustrative of scaffold modification effects on related structures.)
| Compound | IC₅₀ (µg/mL) |
| XIIIb | 1.7 |
| IX | 1.8 |
| XIVd | 1.83 |
| XIVb | 5.4 |
| XIVe | 6.84 |
| Doxorubicin (Control) | >30 (approx.) |
Source: Adapted from research on 6,8-dibromo-4(3H)quinazolinone derivatives. nih.gov
Molecular Hybridization Strategies
Molecular hybridization involves chemically linking two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity and efficacy. This approach has been successfully applied to the quinazolinone scaffold to develop novel agents for various diseases. nih.govresearchgate.net
Hybridization with Curcumin (B1669340) Analogues: One strategy involved linking the 6-chloro-quinazolinone moiety to a 1,5-diaryl-1,4-pentadien-3-one system, an analogue of curcumin known for its antitumor properties. researchgate.netnih.gov This hybridization aimed to combine the pharmacological profiles of both scaffolds. Bioassays against three human cancer cell lines (MGC-803, Bcap-37, and PC3) revealed that most of the synthesized hybrid compounds demonstrated good antitumor activities. nih.gov Specifically, compounds 5a and 5f were identified as the most active in the series, inducing significant apoptosis in MGC-803 cells. nih.gov
Hybridization with Pyrazole (B372694) Scaffolds: The pyrazole ring is another important pharmacophore known for its diverse biological activities. As previously mentioned, the hybridization of a quinazolinone scaffold with pyrazole carbamide derivatives yielded potent antifungal agents. nih.gov In a separate study, quinazolin-4(3H)-one derivatives were hybridized with pyrazole and hydrazone scaffolds to target the E. coli DNA gyrase enzyme for antimicrobial applications. mdpi.com The resulting formyl-pyrazole derivatives showed potent antimicrobial activity, with compound 5a being the most effective against multiple bacterial and fungal strains. mdpi.com
Interactive Table 2: Bioactivity of Hybrid Quinazolinone Derivatives
| Hybrid Strategy | Lead Compound | Target | Bioactivity Measurement | Result |
| Quinazolinone-Curcumin Analogue | 5f | MGC-803 Cancer Cells | Apoptosis Ratio (at 10 µM) | 31.7% |
| Quinazolinone-Pyrazole Carboxamide | 6a₁₆ | R. solani (Fungus) | EC₅₀ | 9.06 mg/L |
| Quinazolinone-Morpholine | Compound 1 | A549 Lung Cancer Cells | IC₅₀ | 2.83 µM |
| Quinazolinone-Pyrazole (Antimicrobial) | 5a | E. coli DNA Gyrase | IC₅₀ | 3.19 µM |
Source: Adapted from studies on molecular hybridization of quinazolinone derivatives. nih.govnih.govnih.govmdpi.com
Hybridization with Morpholine (B109124) Scaffolds: In the pursuit of new anti-lung-cancer agents, a series of quinazolin-4(3H)-one-morpholine hybrid compounds were synthesized. nih.gov The study aimed to leverage the anticancer potential of both the quinazolinone core and the morpholine ring. Cytotoxicity assays against the A549 human lung carcinoma cell line identified a lead compound, Compound 1 , which exhibited the most potent inhibitory activity with an IC50 of 2.83 µM. nih.gov This compound also showed a high selectivity index compared to reference drugs, suggesting it may be a promising and selective inhibitor candidate for lung cancer treatment. nih.gov
These examples demonstrate that both scaffold modification and molecular hybridization are powerful and effective strategies for enhancing the bioactivity of quinazolinone-based compounds. By rationally designing derivatives based on the 6-chloro-8-fluoroquinazolin-4(3H)-one template, researchers can develop novel therapeutic candidates with improved potency and selectivity for a range of diseases.
Investigation of Molecular Targets and Mechanistic Pathways of Action
Enzyme Inhibition Mechanisms
The quinazolinone scaffold, of which 6-chloro-8-fluoroquinazolin-4(3H)-one is a derivative, is known to be a versatile inhibitor of various enzymes.
Derivatives of quinazolinone have demonstrated inhibitory activity against several enzyme classes. For instance, certain quinazolinone derivatives act as tyrosinase inhibitors. One such derivative was identified as a mixed-type, reversible inhibitor of mushroom tyrosinase, with KI and KIS inhibition constants of 117.07 μM and 423.63 μM, respectively. nih.gov
In the realm of cancer therapy, quinazoline-based compounds have been developed as potent kinase inhibitors. For example, novel quinazoline (B50416) analogs have been synthesized as covalent inhibitors of KRAS G12C, a protein frequently mutated in cancer. nih.gov One of these inhibitors, LLK10, demonstrated a high binding affinity with a KD of 115 nM. nih.gov Furthermore, some quinazoline derivatives have shown selective inhibition of Aurora A kinase over Aurora B, an important target in cancer treatment. nih.gov A specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent lead for selective Aurora A kinase inhibition. nih.gov
The broader class of quinazoline derivatives has also been investigated for activity against dihydrofolate reductase (DHFR), with some compounds showing potent IC50 values of 0.5 and 0.6 μM. nih.gov Additionally, certain derivatives have shown inhibitory activity against topoisomerase I and II. nih.gov
Table 1: Enzyme Inhibition Data for Representative Quinazoline Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Quinazolinone derivative | Mushroom Tyrosinase | KI = 117.07 μM, KIS = 423.63 μM (Mixed-type, reversible) | nih.gov |
| Quinazoline analog (LLK10) | KRAS G12C | KD = 115 nM | nih.gov |
| 2,6-disubstituted-quinazoline-4-one | DHFR | IC50 = 0.5 μM and 0.6 μM | nih.gov |
| Quinazoline derivative (T) | PARP | IC50 = 0.0914 μM | nih.gov |
| Quinazoline derivative (U) | PARP-1 and PARP-2 | IC50 = 13.3 nM and 67.8 nM | nih.gov |
Covalent inhibition, where the inhibitor forms a stable, covalent bond with its target, can be either reversible or irreversible. acs.orgyoutube.com Quinazoline-based compounds have been successfully designed as covalent inhibitors. nih.govnih.gov For instance, novel quinazoline analogs targeting KRAS G12C were designed to form a covalent bond with a cysteine residue in the protein. nih.gov This covalent interaction is a key feature of their mechanism of action. nih.gov
The development of reversible covalent inhibitors is an emerging strategy to enhance selectivity and reduce off-target effects. acs.orgyoutube.com These inhibitors form a covalent bond that can be broken, allowing for a dynamic interaction with the target. youtube.com While specific studies on 6-chloro-8-fluoroquinazolin-4(3H)-one's covalent inhibition mechanism are not detailed in the provided search results, the broader class of quinazoline derivatives has been explored for both irreversible and potentially reversible covalent interactions. nih.govacs.orgnih.gov
Receptor Binding and Ligand-Receptor Interaction Studies
In addition to enzyme inhibition, quinazoline derivatives have been shown to interact with various receptors.
Research into quinazoline derivatives has revealed their potential as antagonists for adenosine (B11128) receptors. nih.govnih.gov A series of these compounds were tested for their binding affinity to the A2A adenosine receptor, with some demonstrating high affinity with Ki values in the low nanomolar range. nih.gov For example, one derivative showed a Ki value of 5 nM for the human A2A receptor. nih.gov These binding affinities were determined using fluorescence polarization assays, which provide a quantitative measure of ligand-receptor interaction. nih.gov
While the specific mode of receptor modulation (orthosteric vs. allosteric) for 6-chloro-8-fluoroquinazolin-4(3H)-one is not explicitly detailed, the development of targeted covalent inhibitors often involves binding to allosteric sites. nih.gov For KRAS G12C, quinazoline-based inhibitors have been designed to target an inducible pocket, suggesting an allosteric mechanism of action. nih.gov This approach allows for high selectivity and potency. nih.gov
Modulation of Intracellular Signaling Pathways
By inhibiting key enzymes and binding to specific receptors, 6-chloro-8-fluoroquinazolin-4(3H)-one and its analogs can modulate various intracellular signaling pathways critical for cell growth, proliferation, and survival.
The covalent inhibition of KRAS G12C by quinazoline analogs leads to a decrease in the phosphorylation levels of downstream signaling proteins Mek and Erk, ultimately leading to tumor cell apoptosis. nih.gov This demonstrates a direct impact on the MAPK signaling cascade. nih.govnih.gov
Furthermore, the intracellular signal transduction of the EGFR, a common target for quinazoline inhibitors, involves pathways such as MAPK, PI3K, c-SRC, and the nuclear NF-κB signal pathway. arabjchem.org By inhibiting EGFR, these compounds can disrupt these critical signaling networks. For instance, one novel 4-aminoquinazoline derivative, LU1501, demonstrated anticancer activity through the inhibition of the NF-κB signal pathway. arabjchem.org
Identification of Downstream Effectors and Disruption of Aberrant Pathways
Scientific literature indicates that quinazolinone derivatives can interfere with various signaling pathways critical for cell proliferation and survival. For instance, a related compound, 6-Bromo-8-chloroquinazolin-4(3H)-one, has been studied for its potential to interfere with cell signaling pathways implicated in tumor growth. evitachem.com This suggests that 6-chloro-8-fluoroquinazolin-4(3H)-one may also exert its effects by modulating key downstream effectors in aberrant cellular pathways. However, specific studies identifying the direct downstream targets of 6-chloro-8-fluoroquinazolin-4(3H)-one are not available in the reviewed literature.
Role in Cell Cycle Regulation and Induction of Programmed Cell Death Pathways
A significant body of research on quinazoline derivatives points to their role in cell cycle regulation and the induction of apoptosis (programmed cell death). One study on a series of 4-anilinoquinazoline (B1210976) analogues demonstrated the ability of these compounds to induce cell cycle arrest at the G2 phase and activate the intrinsic apoptotic pathway. nih.gov This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. nih.gov While these findings pertain to structurally related compounds, they suggest a plausible mechanism of action for 6-chloro-8-fluoroquinazolin-4(3H)-one. It is hypothesized that this compound may also influence the expression or activity of key cell cycle regulators and pro-apoptotic proteins.
Computational Chemistry and in Silico Approaches in Research on 6 Chloro 8 Fluoroquinazolin 4 3h One
Molecular Docking and Ligand-Protein Interaction Analysis for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 6-chloro-8-fluoroquinazolin-4(3H)-one, within the active site of a target protein. This analysis is crucial for understanding the basis of molecular recognition and for predicting the affinity of a compound for its target.
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a score that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar quinazoline (B50416) derivatives have shown that the quinazoline core can form crucial hydrogen bonds with hinge region residues of kinases like Epidermal Growth Factor Receptor (EGFR). nih.gov The nitrogen atoms in the quinazoline ring and the carbonyl oxygen are common hydrogen bond acceptors.
In the context of 6-chloro-8-fluoroquinazolin-4(3H)-one, docking studies would predict how the chloro and fluoro substituents at the 6- and 8-positions, respectively, influence its binding. The 6-chloro group, for example, might engage in van der Waals interactions within a specific sub-pocket of the binding site. acs.org Similarly, the 8-fluoro group could form specific interactions that enhance binding affinity or selectivity. mdpi.com Induced-fit docking (IFD) studies can provide an even more accurate representation by allowing for flexibility in both the ligand and the protein's active site residues upon binding. mdpi.com
| Interaction Type | Potential Interacting Residues (Examples from Kinase Targets) | Role in Binding |
|---|---|---|
| Hydrogen Bond | Methionine, Cysteine, Arginine, Aspartate | Provides specificity and anchors the ligand in the binding site. |
| Hydrophobic Interactions | Leucine, Valine, Alanine, Phenylalanine | Contributes significantly to binding affinity by interacting with nonpolar regions of the ligand. |
| Van der Waals Forces | Various residues in close proximity | General attractive forces that contribute to the overall stability of the complex. |
| Halogen Bonds | Carbonyl oxygens, Aspartate, Glutamate | The chlorine at position 6 can act as a halogen bond donor, enhancing affinity and selectivity. |
Molecular Dynamics Simulations for Conformational Analysis, Binding Energetics, and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. rsc.org MD simulations are powerful computational methods used to study the physical movement of atoms and molecules. For the 6-chloro-8-fluoroquinazolin-4(3H)-one-protein complex, MD simulations can assess the stability of the predicted binding pose obtained from docking studies. nih.gov
By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes in both the ligand and the protein. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests that it remains bound in a stable conformation within the active site. nih.gov RMSF analysis helps to identify flexible regions of the protein.
| MD Simulation Parameter | Description | Significance in Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure. | Indicates the stability of the ligand's binding pose and the protein's overall structure. Low RMSD values suggest a stable complex. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein, which can be important for function and ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation. | Reveals the most persistent and crucial hydrogen bonds for stabilizing the complex. nih.gov |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding by considering various energetic components. | Provides a more quantitative prediction of binding affinity and helps in ranking potential drug candidates. tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR and Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a series of quinazolinone derivatives, including 6-chloro-8-fluoroquinazolin-4(3H)-one, QSAR models can be developed to predict their activity against a specific biological target. nih.govresearchgate.net
The process begins with a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, physicochemical, or electronic in nature. nih.gov Statistical methods, such as multiple linear regression (MLR) or genetic function algorithms, are used to build a model that correlates these descriptors with the observed activity. researchgate.net
A robust QSAR model, validated both internally (e.g., using leave-one-out cross-validation, Q²) and externally (using a test set of compounds), can be a valuable tool for predicting the activity of new, unsynthesized compounds. frontiersin.orgrsc.org This predictive power helps in prioritizing which compounds to synthesize and test, thereby saving time and resources. The model also provides insights into the structure-activity relationship (SAR), indicating which structural features are important for activity. For example, a QSAR model might reveal that the presence of electron-withdrawing groups like chlorine and fluorine at specific positions on the quinazolinone ring is beneficial for activity.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings, Number of Halogen Atoms | Basic information about the composition and size of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to the molecule's solubility, permeability, and electronic polarizability. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties and reactivity of the molecule. |
| 3D Descriptors (from CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Represents the 3D shape and electronic properties of the molecule. nih.gov |
De Novo Drug Design and Virtual Screening Methodologies Utilizing the Quinazolinone Scaffold
The quinazolinone scaffold, including the 6-chloro-8-fluoroquinazolin-4(3H)-one core, serves as a valuable starting point for discovering new drug candidates through virtual screening and de novo design. nih.gov
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net In a structure-based virtual screening campaign, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov This approach allows for the rapid and cost-effective identification of potential "hits" from vast chemical spaces, which can then be subjected to experimental testing. The 6-chloro-8-fluoroquinazolin-4(3H)-one structure can be used as a query to search for similar compounds or as a fragment to build upon.
De Novo Drug Design , on the other hand, involves the computational generation of novel molecular structures from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. The quinazolinone scaffold can be used as a core fragment, and the algorithm can explore different substituents at various positions to design new molecules with potentially improved binding affinity and drug-like properties. nih.gov This approach has the potential to generate highly novel chemical entities that may not be present in existing compound libraries.
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Preparing the 3D structure of the target protein, defining the binding site. | To have a high-quality receptor model for docking. |
| 2. Ligand Library Preparation | Gathering and preparing a large database of small molecules in a computationally accessible format. researchgate.net | To create a diverse set of compounds to screen. |
| 3. Molecular Docking | Docking each ligand from the library into the target's binding site. | To predict the binding pose and estimate the binding affinity for each compound. nih.gov |
| 4. Scoring and Ranking | Ranking the compounds based on their docking scores. | To prioritize the most promising candidates. |
| 5. Post-processing and Filtering | Applying filters based on drug-like properties (e.g., Lipinski's rule of five) and ADME/Tox predictions. researchgate.net | To select compounds with a higher probability of becoming successful drugs. |
| 6. Hit Selection | Visual inspection of the top-ranked poses and selection of a diverse set of compounds for experimental validation. | To identify a manageable number of promising hits for biological testing. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of a molecule. For 6-chloro-8-fluoroquinazolin-4(3H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons on the quinazolinone ring system would be expected in the aromatic region. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J) would reveal the neighboring proton relationships.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring, and the carbons bonded to chlorine and fluorine, which would exhibit characteristic chemical shifts.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative. It would show a signal for the fluorine atom, and its coupling with neighboring protons (if any) would further confirm the substitution pattern on the aromatic ring.
Interactive Data Table: Expected NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| ¹³C | |||
| ¹⁹F |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to determine the accurate molecular weight of 6-chloro-8-fluoroquinazolin-4(3H)-one, which would confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of specific groups leading to the formation of characteristic fragment ions. Analysis of these fragments would further corroborate the proposed structure.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Relative Abundance (%) |
| [M]+ | |||
| Fragment 1 | |||
| Fragment 2 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-chloro-8-fluoroquinazolin-4(3H)-one would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the lactam ring, and C=C and C-N bonds within the aromatic system.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum would show absorption maxima (λmax) corresponding to the π-π* and n-π* transitions of the conjugated quinazolinone system.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ||
| UV-Vis |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 6-chloro-8-fluoroquinazolin-4(3H)-one can be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Interactive Data Table: Expected Crystallographic Data
| Parameter | Value |
| Crystal System | |
| Space Group | |
| Unit Cell Dimensions | |
| Bond Lengths (Å) | |
| Bond Angles (°) | |
| Torsion Angles (°) |
Future Directions and Perspectives in 6 Chloro 8 Fluoroquinazolin 4 3h One Research
Exploration of Novel and More Efficient Synthetic Routes for Scalable Production
The advancement of 6-chloro-8-fluoroquinazolin-4(3H)-one from a laboratory curiosity to a viable drug candidate hinges on the development of efficient, cost-effective, and scalable synthetic routes. While traditional methods like the Niementowski reaction provide a basis for quinazolinone synthesis, future research must focus on modern, sustainable, and high-yield methodologies. tandfonline.com
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed methods, particularly using copper or iron, have emerged as powerful tools for constructing the quinazolinone core. nih.govorganic-chemistry.org Future work should aim to adapt these protocols for the specific synthesis of 6-chloro-8-fluoroquinazolin-4(3H)-one, potentially starting from readily available precursors like 2-amino-3-fluoro-5-chlorobenzoic acid. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various quinazolinone derivatives. nih.gov Applying this technology could lead to a rapid and efficient production process suitable for library synthesis and initial scale-up.
Continuous Flow Chemistry: For large-scale industrial production, continuous flow processes offer significant advantages in terms of safety, consistency, and throughput. figshare.com Developing a continuous flow synthesis for 6-chloro-8-fluoroquinazolin-4(3H)-one would be a major step towards making the compound available for extensive preclinical and clinical investigation. This approach minimizes the handling of potentially hazardous intermediates and allows for precise control over reaction parameters. figshare.com
Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents (DES), and catalyst-free conditions represents a sustainable direction for chemical synthesis. tandfonline.com Research into these green methods could reduce the environmental impact of production and align with modern pharmaceutical manufacturing standards. tandfonline.com
| Synthetic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Metal-Catalyzed Cyclization | High efficiency, mild conditions, broad substrate scope. nih.gov | Optimization of catalysts (e.g., Cu, Fe) and ligands for the specific substrate. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, suitable for library synthesis. nih.gov | Solvent and temperature optimization to maximize yield and purity. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. figshare.com | Reactor design and optimization of flow parameters (rate, temperature, pressure). |
| Green Chemistry Approaches | Reduced environmental impact, use of sustainable reagents (e.g., DES). tandfonline.com | Identifying effective and recyclable solvent/catalyst systems. |
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening Techniques
To unlock the full therapeutic potential of the 6-chloro-8-fluoroquinazolin-4(3H)-one scaffold, a comprehensive understanding of its structure-activity relationships (SAR) is essential. The presence of halogen atoms at positions 6 and 8 is already known to be significant for the biological activity of quinazolinones. nih.gov Future research should systematically explore how modifications to this core structure impact its potency, selectivity, and pharmacokinetic properties.
Combinatorial Library Synthesis: The development of solid-phase or solution-phase combinatorial chemistry methods will enable the rapid generation of a large library of derivatives. researchgate.net Key positions for modification include the N-3 and C-2 positions of the quinazolinone ring, where diverse substituents can be introduced to probe interactions with biological targets. mdpi.com For instance, attaching various aryl, alkyl, or heterocyclic moieties at these positions can significantly alter the compound's pharmacological profile. nih.gov
High-Throughput Screening (HTS): Once a diverse chemical library is synthesized, HTS platforms can be employed to rapidly screen thousands of compounds against various biological targets or in cell-based assays. mdpi.commdpi.com This approach allows for the efficient identification of "hit" compounds with desired activities, such as anticancer or antimicrobial effects. mdpi.com HTS is crucial for navigating the vast chemical space created by combinatorial synthesis and focusing resources on the most promising candidates. benthamscience.com
| Position on Quinazolinone Core | Rationale for Modification | Examples of Substituents for Exploration |
|---|---|---|
| C-2 | Known to be critical for activity; modifications can influence target binding and specificity. nih.gov | Substituted phenyl rings, heterocyclic groups (e.g., pyrazole (B372694), triazole), aliphatic chains. nih.govresearchgate.net |
| N-3 | Modifications can impact potency, solubility, and pharmacokinetic properties. mdpi.comnih.gov | Allyl groups, small alkyl chains, substituted benzyl (B1604629) groups, amino-heterocycles. nih.govumich.edu |
| C-6 (Chlorine) | The electron-withdrawing nature can enhance interactions with target proteins. | Bioisosteric replacement with other halogens (Br, I) or small groups (CH3, CF3). |
| C-8 (Fluorine) | Can modulate metabolic stability and binding affinity. | Replacement with other electron-withdrawing or donating groups to probe electronic effects. |
Deeper Elucidation of Undiscovered Molecular Targets and Intricate Biological Mechanisms
While the quinazolinone scaffold is known to interact with several well-established targets, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP), the specific molecular targets for 6-chloro-8-fluoroquinazolin-4(3H)-one remain to be discovered. nih.govrsc.org A crucial future direction is the identification of its precise mechanism of action.
Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be used to identify the direct binding partners of 6-chloro-8-fluoroquinazolin-4(3H)-one within the cell. Once potential targets are identified, genetic techniques like CRISPR-Cas9 or siRNA knockdown can be used to validate their role in the compound's observed biological effects.
Exploration of Known Quinazolinone Targets: A logical starting point is to investigate whether this specific compound inhibits known targets of other quinazolinone derivatives. For example, its potential to inhibit kinases, tubulin polymerization, or DNA repair enzymes should be systematically evaluated. nih.gov The 6-chloro substituent, for instance, is known to increase electrophilicity, which may promote interactions with nucleophilic residues in the active sites of enzymes.
Pathway Analysis: Following the identification of hits from HTS and initial target validation, downstream pathway analysis using transcriptomics and proteomics will be essential. This will provide a broader understanding of the cellular response to the compound, revealing the intricate biological mechanisms it modulates and potentially uncovering novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful strategy to accelerate the development of derivatives of 6-chloro-8-fluoroquinazolin-4(3H)-one. nih.gov
Predictive Modeling and QSAR: By leveraging the data generated from SAR studies, ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and guide the design of more potent and selective analogs. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for activity against a specific target and possess desirable drug-like properties. chemrxiv.org By training these models on the chemical space around the 6-chloro-8-fluoroquinazolin-4(3H)-one scaffold, novel compounds with potentially superior efficacy and safety profiles can be generated computationally. chemrxiv.org
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). AI-based models can predict these properties with increasing accuracy, enabling the early-stage filtering of compounds that are likely to fail later in development. researchgate.net This in silico screening helps focus synthetic efforts on molecules with a higher probability of becoming successful drugs.
By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of 6-chloro-8-fluoroquinazolin-4(3H)-one, paving the way for the development of a new class of targeted therapies.
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., δ 7.65 ppm for aromatic protons) .
- IR spectroscopy : Peaks at 1631–1681 cm confirm carbonyl (C=O) and C=N stretching .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.71 [M]) validate molecular weight .
- X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen bonding networks .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELX refinement (via SHELXL/SHELXS) determines bond lengths, angles, and torsion angles, critical for distinguishing tautomers .
- Hydrogen bonding analysis : For example, intermolecular N–H···O bonds stabilize the 4(3H)-one tautomer .
- Twinned data handling : SHELXD/SHELXE resolve overlapping reflections in high-symmetry space groups .
Example: A 2014 study confirmed the planar quinazolinone core via C=O bond length (1.23 Å) and Cl/F substituent positions .
Advanced: How do substituents (Cl/F) influence biological activity, and how is this evaluated?
Methodological Answer:
Q. Table 2: Substituent Effects on Bioactivity
| Derivative | Substituents | IC₅₀ (µM) | TGI (%) |
|---|---|---|---|
| 6-Cl-8-F (parent) | Cl, F | 1.2 | 55.3 |
| 6-NO₂-8-F | NO₂, F | 3.8 | 22.1 |
| 6-CH₃-8-Cl | CH₃, Cl | 5.4 | 18.7 |
Advanced: How to address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reaction reproducibility : Standardize catalysts (e.g., TFA vs. POCl₃) and monitor purity via HPLC .
- Statistical validation : Use ANOVA to compare yields across labs or conditions .
- Bioassay controls : Include reference compounds (e.g., doxorubicin) to calibrate cytotoxicity results .
Example: A 2022 study resolved conflicting Cl/F substitution effects by correlating crystallographic data with DFT calculations .
Advanced: What computational methods predict reactivity or binding modes of this compound?
Methodological Answer:
- Docking studies : AutoDock Vina models interactions with EGFR or VEGFR2 kinases .
- DFT calculations : B3LYP/6-31G* basis sets optimize geometry and calculate frontier orbitals (HOMO/LUMO) .
- MD simulations : GROMACS assesses stability in aqueous or lipid bilayer environments .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (per SDS guidelines) .
- Storage : Store at –20°C in airtight containers, away from light and moisture .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to optimize regioselectivity in halogenation reactions?
Methodological Answer:
- Directing groups : Use –NH₂ or –OCH₃ to orient electrophilic substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor Cl over F incorporation .
- Catalysts : CuI/ligand systems enhance selectivity in Ullmann-type reactions .
Advanced: What analytical techniques detect degradation products?
Methodological Answer:
- LC-MS/MS : Identifies hydrolyzed or oxidized metabolites (e.g., 4-hydroxy derivatives) .
- Stability studies : Accelerated aging (40°C/75% RH, 1 month) with HPLC monitoring .
Advanced: How to validate quinazolinone purity for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
